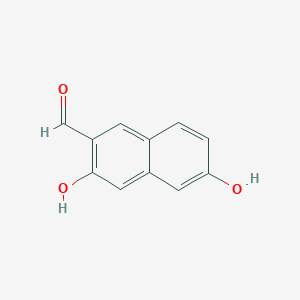

2,7-Dihydroxy-3-naphthaldehyde

Description

Significance of Polyhydroxylated Naphthalene (B1677914) Derivatives in Contemporary Organic and Supramolecular Chemistry

Polyhydroxylated naphthalene derivatives, which possess multiple hydroxyl groups, are of paramount importance in modern organic and supramolecular chemistry. acs.org The number and position of these hydroxyl groups influence the electronic properties of the naphthalene ring system and provide sites for hydrogen bonding, which is crucial for molecular recognition and the self-assembly of supramolecular structures. researchgate.net For instance, 2,7-dihydroxynaphthalene (B41206), the precursor to the title compound, has been employed in the synthesis of banana-shaped mesogens and triptycene-like scaffolds, demonstrating the capacity of this substitution pattern to generate materials with unique structural and phase behaviors. acs.orgchemrxiv.orgchemrxiv.org The inclusion of 2,7-dihydroxynaphthalene within host molecules like β-cyclodextrin further highlights its utility in studying host-guest interactions, where hydrogen bonds and other weak interactions play a stabilizing role. researchgate.net

The Unique Role of Aldehyde Functionality in Naphthalene Systems for Synthetic Transformations and Receptor Design

The aldehyde group is a cornerstone of synthetic organic chemistry due to its reactivity. When attached to a naphthalene scaffold, the aldehyde functionality serves as a versatile handle for a variety of chemical transformations. A primary application is its condensation reaction with primary amines to form Schiff bases (imines). ijcrcps.comsphinxsai.com These Schiff bases are exceptional ligands, capable of coordinating with a wide range of metal ions to form stable metal complexes. tandfonline.combohrium.combohrium.com This chemistry has been extensively explored with isomers like 2-hydroxy-1-naphthaldehyde (B42665) to create complexes with diverse geometries and applications in catalysis and materials science. ijcrcps.comtandfonline.com Furthermore, the electronic interplay between the aldehyde group, the naphthalene ring, and other substituents, such as hydroxyl groups, can give rise to interesting photophysical properties. This makes naphthaldehyde derivatives prime candidates for the design of fluorescent chemosensors for detecting specific ions and molecules. rsc.orgmdpi.comnih.gov

Research Landscape of 2,7-Dihydroxy-3-naphthaldehyde: An Emerging Compound in Advanced Chemical Science

While significant research has been conducted on various naphthaldehyde isomers, this compound remains a relatively unexplored molecule, marking it as an emerging compound with considerable untapped potential. Its fundamental chemical properties are documented, providing a foundation for future research.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈O₃ | nist.govnist.gov |

| Molecular Weight | 188.1794 g/mol | nist.govnist.gov |

| CAS Registry Number | 20258-95-1 | nist.govnist.gov |

| IUPAC Name | 2,7-dihydroxynaphthalene-1-carbaldehyde | smolecule.com |

The specific arrangement of the two hydroxyl groups and one aldehyde group on the naphthalene core of this compound suggests several promising areas for investigation. The presence of the aldehyde group at position 3, adjacent to a hydroxyl group at position 2, creates a potential chelation site for metal ions, similar to that seen in the well-studied 2-hydroxy-1-naphthaldehyde. tandfonline.com This structural motif is known to facilitate the formation of stable, often fluorescent, metal complexes and Schiff base derivatives. rsc.orgresearchgate.net

The synthesis of this compound would likely start from 2,7-dihydroxynaphthalene, a readily available chemical. acs.org Formylation reactions, which introduce the aldehyde group, are standard procedures in organic synthesis. The development of efficient and selective synthetic routes to this compound is a critical first step to unlocking its potential.

Based on the established chemistry of related compounds, future research on this compound is anticipated to explore its utility in:

Schiff Base and Metal Complex Chemistry: Condensation with various amines to produce novel Schiff base ligands and subsequent complexation with transition metals could yield new catalysts or materials. bohrium.combohrium.comajrconline.org

Fluorescent Chemosensors: The inherent fluorescence of the naphthalene core, modulated by the hydroxyl and aldehyde groups, could be harnessed to design selective sensors for metal ions or other analytes. mdpi.comnih.govrsc.org

Materials Science: Its polyfunctional nature makes it a candidate for incorporation into polymers or supramolecular assemblies, potentially leading to materials with novel optical or electronic properties. chemrxiv.org

Structure

3D Structure

Properties

Molecular Formula |

C11H8O3 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

3,6-dihydroxynaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C11H8O3/c12-6-9-3-7-1-2-10(13)4-8(7)5-11(9)14/h1-6,13-14H |

InChI Key |

KPNAHUYQBJZFCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)C=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,7 Dihydroxy 3 Naphthaldehyde and Its Precursors

Regioselective Synthesis of Naphthaldehyde and Dihydroxynaphthalene Intermediates

The successful synthesis of 2,7-Dihydroxy-3-naphthaldehyde is critically dependent on the ability to control the position of functional groups on the naphthalene (B1677914) ring. This regioselectivity is a significant challenge in naphthalene chemistry. researchgate.net

Formylation Reactions on Naphthalene Systems (e.g., Vilsmeier-Haack, Reimer-Tiemann)

Classical formylation reactions are employed to introduce an aldehyde group onto the naphthalene nucleus. The choice of reaction and conditions is crucial for directing the formylation to the desired position.

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds. wikipedia.orgthieme-connect.de It utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. wikipedia.orgthieme-connect.de The reaction's success is highly dependent on the electronic properties of the naphthalene substrate, with electron-donating groups facilitating the reaction. wikipedia.org For instance, the formylation of 1,3,6,8-tetramethoxynaphthalene (B97407) using Vilsmeier-Haack conditions has been reported to be highly sensitive to concentration. kiku.dk

The Reimer-Tiemann reaction offers another route for the ortho-formylation of phenols, making it applicable to hydroxynaphthalenes (naphthols). wikipedia.orglscollege.ac.in This reaction typically involves chloroform (B151607) in a basic solution, which generates dichlorocarbene (B158193) as the reactive species. wikipedia.org The phenoxide ion, formed by the deprotonation of the hydroxyl group, is highly nucleophilic and attacks the dichlorocarbene, leading to the introduction of a dichloromethyl group that is subsequently hydrolyzed to an aldehyde. wikipedia.org The reaction is known to be effective for naphthols and other electron-rich heterocyclic compounds. wikipedia.orglscollege.ac.in However, a drawback is that many compounds cannot withstand the high temperatures and basic conditions required. wikipedia.org

| Reaction | Reagents | Key Intermediate | Primary Application |

| Vilsmeier-Haack | Substituted amide (e.g., DMF), POCl₃ | Chloroiminium ion (Vilsmeier reagent) | Formylation of electron-rich arenes |

| Reimer-Tiemann | Chloroform (CHCl₃), Strong base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | Ortho-formylation of phenols and naphthols |

Directed Ortho-Metalation and Formylation Strategies for Specific Substitution Patterns

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. organic-chemistry.orgnih.gov This technique relies on the use of a directing metalation group (DMG), which is a functional group that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile, such as DMF, to introduce a formyl group with high precision.

Strong directing groups include amides, carbamates, and sulfonamides. organic-chemistry.org The O-carbamate group, for example, is one of the most effective DMGs in DoM chemistry. nih.gov This strategy has been successfully applied to naphthalene systems to synthesize specifically substituted derivatives. researchgate.netthieme-connect.com For instance, the lithiation of 2,7-disubstituted derivatives of 1,8-bis(dimethylamino)naphthalene (B140697) has been studied to understand the directing effects of various groups. researchgate.net

Alkali Fusion Approaches for Dihydroxynaphthalene Precursors and Their Modernization

The synthesis of dihydroxynaphthalene precursors, particularly 2,7-dihydroxynaphthalene (B41206), has traditionally relied on alkali fusion of naphthalenesulfonic acids. google.comchemicalbook.com This process involves heating a sodium salt of a naphthalenesulfonic acid, such as naphthalene-2,7-disulfonic acid, with a large excess of sodium hydroxide (B78521) at high temperatures (often above 300°C). google.comchemicalbook.com The sulfonic acid groups are replaced by hydroxyl groups, and subsequent acidification yields the dihydroxynaphthalene. google.com

However, this traditional method suffers from several drawbacks, including harsh reaction conditions, the generation of significant amounts of wastewater, and the formation of byproducts. google.comgoogle.com For example, water produced during the reaction can lead to the hydrolysis of a sulfonic acid group, resulting in the formation of 1-hydroxynaphthalene as a major byproduct. google.com

Advanced Synthetic Routes to this compound

Building upon the foundational intermediates, the synthesis of the target molecule, this compound, requires carefully orchestrated multi-step protocols.

Multi-Step Synthesis Protocols and Optimization of Reaction Conditions and Yields

The synthesis of this compound is not a single-step process. It typically involves the protection of the hydroxyl groups of a 2,7-dihydroxynaphthalene precursor, followed by regioselective formylation and subsequent deprotection. rsc.org For example, a common strategy involves the protection of the hydroxyl groups as methoxymethyl (MOM) ethers. researchgate.net This protection is crucial to prevent unwanted side reactions during subsequent steps.

Sustainable and Green Chemistry Methodologies in Naphthaldehyde Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. dokumen.pubresearchgate.netresearchgate.net This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. researchgate.net

In the context of naphthaldehyde synthesis, green approaches are being explored. tandfonline.comrjptonline.org For example, solvent-free reactions have been developed for the synthesis of related compounds, which significantly reduces the generation of hazardous waste. tandfonline.comacs.org The use of biodegradable and biocompatible catalysts, such as chitosan-SO3H, has also been reported for the synthesis of naphthaldehyde derivatives. tandfonline.com Furthermore, microwave-assisted organic synthesis has emerged as a tool in green chemistry, often leading to shorter reaction times and increased efficiency. rjptonline.org Microbial oxidation has also been investigated as a green alternative for producing dihydroxynaphthalene isomers from naphthols, avoiding the harsh conditions of traditional chemical methods. researchgate.net These sustainable approaches hold promise for the future production of this compound and other fine chemicals. acs.org

Derivatization Chemistry of this compound

The presence of two hydroxyl groups and an aldehyde function on the naphthalene core endows this compound with a rich and versatile derivatization chemistry. These functional groups serve as reactive sites for a variety of transformations, enabling the synthesis of a wide array of new structures with tailored properties.

Schiff Base Formation and Imine Condensation Reactions for Functional Ligands

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone in the synthesis of multidentate ligands, which are crucial in coordination chemistry for forming stable complexes with a wide range of metal ions. researchgate.netwikipedia.orgresearchgate.net The resulting Schiff base ligands, often featuring N and O donor atoms, can chelate to metal centers, creating complexes with applications in catalysis, materials science, and as models for biological systems. wikipedia.orggoogle.com

The reaction typically involves heating the naphthaldehyde derivative with a suitable amine in a solvent like ethanol. researchgate.net The stability of these Schiff bases is often enhanced by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. organicreactions.org A variety of amines can be employed, leading to ligands with different coordination environments and electronic properties. For instance, condensation with aromatic amines, diamines, or heterocyclic amines yields ligands capable of forming mononuclear or polynuclear metal complexes. researchgate.netorgsyn.org

Schiff bases derived from hydroxyl-naphthaldehydes are particularly noted for their ability to form stable complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netorgsyn.orgsci-hub.st These complexes have been investigated for various applications, including their potential as catalysts and their biological activities. researchgate.netwikipedia.org The electronic properties of the Schiff base ligand, influenced by substituents on both the naphthalene and amine moieties, can fine-tune the properties of the resulting metal complex.

Table 1: Examples of Schiff Base Formation from Naphthaldehyde Derivatives

| Naphthaldehyde Derivative | Amine Reactant | Resulting Ligand Type | Metal Ions Complexed | Reference |

|---|---|---|---|---|

| 2-hydroxy-1-naphthaldehyde (B42665) | 2-aminobenzothiazole | Tridentate ONO | Cu(II), Co(II) | google.com |

| 2-hydroxy-1-naphthaldehyde | 2-amino-4-methoxy-6-methylpyrimidine | Bidentate ON | - | |

| 3-hydroxy-2-naphthaldehyde | 2-amino-2-methyl-1,3-propanediol | Tridentate ONO | Cu(II), Zn(II) | sci-hub.stresearchgate.net |

| 2-hydroxy naphthaldehyde | 1,2,4,5-tetra-aminobenzene | Tetradentate N2O2 | Co(II), Cu(II) | researchgate.netorgsyn.org |

Selective Esterification and Etherification of Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups in this compound, being at different positions on the naphthalene ring, exhibit different reactivities, allowing for selective derivatization through esterification and etherification. These reactions are not only useful for creating new derivatives but are also commonly employed as a protection strategy in multi-step syntheses.

Etherification, typically achieved by reacting the hydroxyl group with an alkyl halide in the presence of a base, converts the acidic phenol (B47542) into a more stable ether. This is a common strategy to prevent unwanted side reactions at the hydroxyl position during subsequent transformations of other parts of the molecule. For instance, hydroxyl groups are often converted to their methoxy (B1213986) or benzyloxy ethers. Similarly, esterification can be performed using acyl chlorides or anhydrides.

The selectivity of these reactions depends on the relative acidity and steric accessibility of the two hydroxyl groups. The C-2 hydroxyl group, being ortho to the electron-withdrawing aldehyde group, is expected to be more acidic than the C-7 hydroxyl group. This difference in acidity can be exploited to achieve selective mono-derivatization under carefully controlled reaction conditions. For example, using a stoichiometric amount of base and alkylating or acylating agent at low temperatures could favor reaction at the more acidic C-2 position. Complete derivatization of both hydroxyl groups can be achieved using an excess of the reagent. sci-hub.st

Electrophilic Aromatic Substitution Reactions for Further Functionalization (e.g., Halogenation, Nitration)

The naphthalene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Conversely, the aldehyde group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming groups to the meta position relative to itself.

The interplay of these directing effects determines the regioselectivity of reactions like halogenation and nitration. The positions on the naphthalene ring are not all equivalent. The hydroxyl groups strongly activate the 1, 6, and 8 positions. The aldehyde group deactivates the ring, particularly the adjacent positions. Therefore, electrophilic attack is most likely to occur at the positions most strongly activated by the hydroxyl groups and least deactivated by the aldehyde.

Halogenation: Reactions with reagents like bromine (Br₂) can introduce bromine atoms onto the aromatic ring. The exact position of substitution would depend on the reaction conditions. For example, the bromination of a related naphthaldehyde derivative has been reported.

Nitration: The introduction of a nitro group (-NO₂) can be achieved using nitrating agents like nitric acid. The strong activating effect of the hydroxyl groups would facilitate this reaction, but the conditions must be carefully controlled to avoid oxidation of the starting material. The nitration of a protected 2-hydroxy-1-naphthaldehyde has been shown to occur at the 6-position.

The introduction of new functional groups via electrophilic substitution opens up further avenues for derivatization, allowing for the synthesis of a wide range of complex naphthalene-based structures.

Spectroscopic Characterization and Elucidation of Electronic Structure for 2,7 Dihydroxy 3 Naphthaldehyde and Its Derivatives

Advanced Vibrational Spectroscopy for Molecular Architecture and Intermolecular Interactions

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding framework of a molecule. For 2,7-dihydroxy-3-naphthaldehyde, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide insight into its molecular architecture.

Fourier Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, carbonyl, and aromatic functionalities. An available condensed-phase IR spectrum from the Coblentz Society's collection, while measured on a dispersive instrument, provides key vibrational data. google.com The spectrum displays characteristic peaks that can be assigned to specific molecular vibrations.

The presence of two hydroxyl (-OH) groups and their potential for intramolecular hydrogen bonding with the adjacent aldehyde group results in a broad absorption band in the high-frequency region, typically between 3200 and 3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the aldehyde group is expected to produce a strong absorption band, generally in the region of 1650-1700 cm⁻¹, with its exact position influenced by conjugation with the naphthalene (B1677914) ring and any hydrogen bonding. Aromatic C-C stretching vibrations from the naphthalene ring system typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Table 1: Characteristic IR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source/Comment |

|---|---|---|

| O-H Stretching | 3200-3600 (broad) | General range for hydrogen-bonded phenols. researchgate.net |

| C-H Stretching (Aromatic) | 3000-3100 | Typical for aromatic compounds. |

| C=O Stretching (Aldehyde) | ~1739 | Observed for the isomeric 2,6-dihydroxy-1-naphthaldehyde. researchgate.net |

Note: This table is based on data from the NIST database and comparative data from closely related isomers, as detailed experimental FT-IR data for the title compound is not widely published.

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules. However, specific, publicly accessible experimental NMR data for this compound is scarce. The following sections describe the principles of how these techniques would be applied to the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, are not available in the reviewed literature. A patent document mentions the isolation of the compound but does not provide its NMR data. google.com

For a complete analysis, one would expect the ¹H NMR spectrum to show distinct signals for the aldehydic proton (likely downfield, δ 9-10 ppm), the phenolic hydroxyl protons (with chemical shifts highly dependent on solvent and hydrogen bonding), and the aromatic protons on the naphthalene ring. The ¹³C NMR spectrum would similarly show a characteristic signal for the carbonyl carbon (δ > 190 ppm) and signals for the hydroxyl-bearing and other aromatic carbons.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

In the absence of 1D NMR data, a discussion of 2D NMR is necessarily theoretical. These techniques are crucial for unambiguously assigning the signals from the 1D spectra.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the naphthalene ring, helping to trace the proton connectivity.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC would correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away. This would be essential for assigning the quaternary carbons and confirming the position of the aldehyde and hydroxyl substituents by observing correlations from nearby protons. For instance, the aldehydic proton would be expected to show an HMBC correlation to the carbon at position 2 and position 4 of the naphthalene ring.

Dynamic NMR for Tautomeric Equilibria and Conformational Analysis

Hydroxynaphthaldehydes can exist in equilibrium between different tautomeric forms, primarily the phenol-imine and keto-amine forms, especially in derivatives like Schiff bases. For this compound, a potential keto-enol tautomerism exists, where a proton from one of the hydroxyl groups could transfer to the aldehyde's carbonyl oxygen, forming a quinone-methide type structure. Intramolecular hydrogen bonds between the C2-hydroxyl and the C3-aldehyde, and potentially between the C2-hydroxyl and the C7-hydroxyl through space, would influence which conformers are most stable.

Dynamic NMR experiments, which involve recording spectra at various temperatures, could be used to study this phenomenon. If a tautomeric equilibrium or a slow conformational change is present, changes in the NMR spectra, such as the broadening, coalescence, or sharpening of specific peaks, would be observed as the temperature changes. This allows for the calculation of the energetic barriers for these dynamic processes. Studies on related compounds like 1,8-dihydroxy-2-naphthaldehyde (B1514563) have explored such intramolecular proton transfer events.

Computational and Theoretical Investigations of 2,7 Dihydroxy 3 Naphthaldehyde Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become standard computational methods for studying the ground and excited-state properties of molecules. These quantum chemical calculations provide a detailed understanding of the geometry, electronic structure, and spectroscopic behavior of 2,7-dihydroxy-3-naphthaldehyde.

A critical aspect of the electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity, kinetic stability, and optical properties of the molecule. tandfonline.com A smaller energy gap generally indicates higher reactivity and facilitates electronic transitions. researchgate.net For related hydroxynaphthaldehyde derivatives, the HOMO-LUMO energy gap has been calculated to understand intramolecular charge transfer (ICT) possibilities. tandfonline.com Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution, hyperconjugative interactions, and the stability of the molecule. researchgate.nettandfonline.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2-hydroxy-1-naphthaldehyde (B42665) based barbiturate (B1230296) 1 | - | - | 3.822 | TD-DFT/M06/6‐311G(d,p) tandfonline.com |

| 2-hydroxy-1-naphthaldehyde based barbiturate 2 | - | - | 3.815 | TD-DFT/M06/6‐311G(d,p) tandfonline.com |

| 2-hydroxy-1-naphthaldehyde based barbiturate 3 | - | - | 3.643 | TD-DFT/M06/6‐311G(d,p) tandfonline.com |

| Cu(II)–DCM complex | - | - | 1.85 | B3LYP/6-31G(d,p) mdpi.com |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. By calculating the vertical excitation energies from the ground state, TD-DFT can simulate the UV-visible absorption spectrum. researchgate.netresearchgate.net The results are often compared with experimental data to validate the computational method. For instance, in studies of related compounds, TD-DFT calculations have shown good agreement with experimental absorption maxima. nih.govnih.gov

Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the emission spectrum. researchgate.net A large Stokes shift, which is the difference between the absorption and emission maxima, is often indicative of significant structural changes in the excited state, such as those occurring during Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net For molecules undergoing ESIPT, TD-DFT calculations can predict the emission from the tautomeric form, which typically appears at longer wavelengths (red-shifted) compared to the normal emission. researchgate.net

| Compound | Experimental λmax (nm) | Theoretical λmax (nm) | Computational Method | Solvent |

|---|---|---|---|---|

| BTS (Absorption) | 346 nih.gov | 358 nih.gov | TDDFT/B3LYP/TZVP nih.gov | DCM nih.gov |

| BTS (Fluorescence) | 404 nih.gov | 405 nih.gov | TDDFT/B3LYP/TZVP nih.gov | DCM nih.gov |

| BTS-PT1 (Fluorescence) | 480 nih.gov | 472 nih.gov | TDDFT/B3LYP/TZVP nih.gov | DCM nih.gov |

| BDYBD-O (Absorption) | 343.5 mdpi.com | 336.45 mdpi.com | TDDFT/B3LYP/TZVP mdpi.com | - |

| BDYBD-O-PT2 (Fluorescence) | 535 mdpi.com | 557.57 mdpi.com | TDDFT/B3LYP/TZVP mdpi.com | - |

Mechanistic Studies of Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its electronically excited state. This process is often facilitated by a pre-existing intramolecular hydrogen bond. Computational studies are crucial for understanding the detailed mechanism of ESIPT in molecules like this compound.

A key computational technique for studying ESIPT is the construction of potential energy surfaces (PES) along the proton transfer coordinate. researchgate.netresearchgate.net The PES for both the ground state (S₀) and the first excited state (S₁) are typically calculated using DFT and TD-DFT, respectively. researchgate.net By mapping the energy of the molecule as a function of the O-H bond distance of the transferring proton, researchers can identify energy barriers for the proton transfer process. researchgate.net

In many ESIPT-capable molecules, the proton transfer in the excited state is a barrierless or has a very low energy barrier, making the process ultrafast. researchgate.netccu.edu.tw The shape of the PES can confirm whether the proton transfer is a concerted (synchronous) or a stepwise (asynchronous) process in molecules with multiple proton transfer sites. ccu.edu.tw For example, in 1,8-dihydroxy-2-naphthaldehyde (B1514563), a two-dimensional PES demonstrated a sequential two-step proton transfer. ccu.edu.tw

Intramolecular hydrogen bonds (IHB) are fundamental to the ESIPT process. researchgate.net Upon photoexcitation, the acidity of the proton donor group (hydroxyl) and the basicity of the proton acceptor group (carbonyl) can increase, strengthening the IHB and driving the proton transfer. researchgate.net Computational methods can quantify the strength of the IHB in both the ground and excited states. nih.gov Natural Bond Orbital (NBO) analysis can be used to explore the interactions between the lone pair of the acceptor atom and the antibonding orbital of the donor group's bond, providing a measure of the hydrogen bond strength. researchgate.net

The strength of the IHB has a direct impact on the feasibility and rate of the ESIPT process. researchgate.net Theoretical studies have shown that for some hydroxynaphthaldehydes, the calculated IHB strength is a key factor in their photophysical behavior. researchgate.net The presence and strength of these hydrogen bonds are critical in determining whether a molecule will undergo ESIPT and exhibit the characteristic dual emission.

Molecular Dynamics (MD) Simulations and Solvent Effects on Photophysical Properties

While gas-phase calculations provide fundamental insights, the behavior of molecules in solution can be significantly influenced by the surrounding solvent molecules. Molecular dynamics (MD) simulations are a powerful tool to study the explicit interactions between the solute (this compound) and the solvent, and how these interactions affect its photophysical properties.

MD simulations can model the dynamic behavior of the molecule and the surrounding solvent cage over time. nrel.govnih.gov This approach allows for the investigation of how solvent polarity and hydrogen bonding capabilities can influence the conformational dynamics and the ESIPT process. rsc.org For example, in polar or protic solvents, intermolecular hydrogen bonding between the solute and solvent can compete with the intramolecular hydrogen bond, potentially inhibiting or altering the ESIPT pathway. researchgate.netrsc.org

The Polarizable Continuum Model (PCM) is a common implicit solvation model used in DFT and TD-DFT calculations to account for the bulk effect of the solvent. researchgate.netnih.gov However, for a more detailed understanding of specific solvent-solute interactions, explicit solvent molecules are included in the calculations, often within a QM/MM (Quantum Mechanics/Molecular Mechanics) framework. rsc.org These advanced computational models provide a more realistic picture of the photophysical processes in a condensed phase.

Molecular Docking and Binding Affinity Predictions for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site. The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of this interaction.

While specific molecular docking data for this compound is absent from the reviewed literature, extensive research on analogous compounds, such as 2-hydroxy-1-naphthaldehyde derivatives, dihydroxynaphthalene derivatives, and other naphthaldehyde compounds, offers significant insights. These studies have explored their interactions with a variety of biological targets, including enzymes and DNA.

For instance, a study on 1,2,3-triazole naphthaldehyde derivatives investigated their binding properties with DNA. Molecular docking simulations revealed that these compounds preferentially bind to the minor groove of the DNA helix, with one of the parent compounds exhibiting a binding energy of -7.20 kcal/mol. tandfonline.com This suggests that the naphthaldehyde scaffold can effectively interact with the grooves of DNA, a mechanism that is often a target for anticancer drugs.

In another investigation, derivatives of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) were synthesized and evaluated in silico as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. Several of these compounds demonstrated strong binding profiles, with docking scores as favorable as -7.41 kcal/mol. nih.govacs.org These findings highlight the potential of the dihydroxynaphthalene core structure to interact with the active sites of important enzymatic targets.

The following table summarizes the molecular docking findings for various compounds structurally related to this compound, detailing the target receptor and the predicted binding affinity.

| Compound/Derivative Class | Target Receptor | Predicted Binding Affinity/Docking Score | Key Findings |

| 1,2,3-Triazole Naphthaldehyde | DNA | -7.20 kcal/mol | Preferred binding in the minor groove of DNA. tandfonline.com |

| 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | PARP-1 | -7.17 to -7.41 kcal/mol | Strong binding profiles suggesting potential for PARP-1 inhibition. nih.govacs.org |

| Sulphonamide derivatives with a naphthalene (B1677914) moiety | Tubulin | - | Interacted at the colchicine-binding site of tubulin. nih.gov |

| 2-hydroxy-1-naphthaldehyde Schiff base complexes | β-glucuronidase | - | Complexation increased binding potency compared to the ligands alone. nih.gov |

| 3,5-dihydroxy-2-napthoic acid | Babesia microti Lactate Dehydrogenase (BmLDH) | - | Identified as a potent inhibitor interacting with Arg99. frontiersin.org |

Advanced Applications of 2,7 Dihydroxy 3 Naphthaldehyde and Its Functionalized Derivatives

Chemosensing and Biosensing Applications

Derivatives of hydroxynaphthaldehyde are extensively used to synthesize chemosensors for various analytes due to their excellent fluorescent and colorimetric properties. The functionalized naphthalene (B1677914) backbone often facilitates mechanisms like intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), making them highly suitable for designing sensitive and selective probes. nih.gov

Design Principles of Fluorescent and Colorimetric Chemosensors Based on Naphthaldehyde Scaffolds

The design of chemosensors using naphthaldehyde scaffolds typically involves the condensation of the aldehyde group with a primary amine to form a Schiff base. nih.gov This facile synthesis allows for the easy introduction of various recognition units (receptors) that can selectively bind to specific analytes (e.g., metal ions, anions, small molecules). The hydroxyl group in the ortho position to the resulting imine (–C=N–) bond is crucial for creating a chelating environment for metal ions. nih.gov

The core principle lies in modulating the photophysical properties of the naphthaldehyde fluorophore upon analyte binding. Key design strategies include:

Receptor Site Integration: A specific binding site is attached to the naphthaldehyde platform. For metal ion detection, Schiff bases provide a hard-base environment with N and O donor atoms, which is ideal for binding hard-acid cations like Al³⁺. nih.gov

Fluorophore Modification: The fluorescence properties can be tuned by introducing electron-donating or electron-withdrawing groups to the naphthalene ring system. This affects the intramolecular electron transfer, influencing the sensor's optical response.

Exploiting Photophysical Mechanisms: The sensor's "off-on" or "on-off" response is often governed by photophysical processes such as PET, CHEF, or ESIPT, which are either inhibited or activated upon complexation with the target analyte. For example, rhodamine-based Schiff bases are popular due to their excellent photostability, high quantum yield, and emission wavelengths above 550 nm, which avoids background fluorescence.

Selective and Sensitive Detection of Metal Ions (e.g., Al³⁺, Zn²⁺) and Anions

Naphthaldehyde-based chemosensors have demonstrated remarkable selectivity and sensitivity for a variety of metal ions. The specific design of the receptor pocket allows for the preferential binding of certain ions over others.

Aluminum (Al³⁺): Numerous fluorescent probes have been developed for Al³⁺ detection. An efficient receptor synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine showed high selectivity for Al³⁺ in both ethanol and buffered aqueous solutions, with detection limits as low as 1.0 x 10⁻⁷ M. researchgate.net Another sensor based on a 2-hydroxynaphthaldehyde skeleton demonstrated "off-on" fluorescence upon binding Al³⁺, with a calculated limit of detection (LOD) of 0.04 µM. pjsir.org This response was attributed to the inhibition of the ESIPT mechanism upon complex formation. pjsir.org

Zinc (Zn²⁺): Naphthaldehyde-2-pyridinehydrazone derivatives have been shown to be effective "turn-on" fluorescent sensors for Zn²⁺ in aqueous solutions. researchgate.netnih.gov One such compound exhibited a 19-fold fluorescence enhancement with a low detection limit of 0.17 µmol/L and showed excellent selectivity for Zn²⁺ over other ions like Cd²⁺. researchgate.netnih.gov The mechanism often involves Chelation-Enhanced Fluorescence (CHEF), where the binding of Zn²⁺ restricts the C=N isomerization and enhances the fluorescence intensity.

Other Metal Ions: Functionalized naphthaldehyde probes have been designed for the colorimetric and/or fluorescent detection of other important metal ions, including Cu²⁺, Ni²⁺, Hg²⁺, and Cr³⁺. nih.govrsc.orgnih.gov For instance, a colorimetric probe based on 2-hydroxy-1-naphthaldehyde (B42665) was developed for the simultaneous on-site, naked-eye detection of Cu²⁺ and Ni²⁺, with detection limits of 4.56 µM and 2.68 µM, respectively. rsc.org

The table below summarizes the performance of selected naphthaldehyde-based chemosensors for metal ion detection.

| Sensor Base Compound | Target Analyte | Limit of Detection (LOD) | Key Features & Mechanism |

| 2-Hydroxy Naphthaldehyde Derivative | Al³⁺ | 1.0 x 10⁻⁷ M | Selective in aqueous buffer, suitable for intracellular imaging. researchgate.net |

| 2-Hydroxynaphthaldehyde Skeleton | Al³⁺ | 0.04 µM | "Off-on" fluorescence, ESIPT inhibition. pjsir.org |

| Naphthaldehyde-2-pyridinehydrazone | Zn²⁺ | 0.17 µmol/L | "Turn-on" fluorescence in water, CHEF mechanism. researchgate.netnih.gov |

| 2-Hydroxy-1-naphthaldehyde Derivative | Cu²⁺ / Ni²⁺ | 4.56 µM (Cu²⁺), 2.68 µM (Ni²⁺) | Colorimetric "naked-eye" detection. rsc.org |

Sensing of Toxic Small Molecules and Gases (e.g., H₂S, Hydrazine)

The versatility of the naphthaldehyde scaffold extends to the detection of hazardous small molecules and gases, which is critical for environmental and public health monitoring.

Hydrogen Sulfide (H₂S): 2-Hydroxy naphthaldehyde is a particularly effective building block for H₂S sensors. nih.gov The detection mechanism often relies on the deprotonation of the hydroxyl group by H₂S, which increases electron density in the aromatic system and leads to distinct colorimetric and fluorometric changes. nih.gov Researchers have developed assays using a series of chemosensors with different electron-donating and withdrawing groups to optimize the sensitivity and response to H₂S. nih.gov

Hydrazine (N₂H₄): Hydrazine is a highly toxic compound used in various industrial applications. pjsir.org Derivatives of hydroxynaphthaldehyde serve as effective probes for its detection. 2-hydroxynaphthaldehyde has been used as a derivatizing agent for the sensitive determination of hydrazine in water samples via high-performance liquid chromatography (HPLC), with a detection limit of 0.54 ng per injection. researchgate.netresearchgate.net Furthermore, a fluorescent "turn-on" probe based on 6-hydroxy-2-naphthaldehyde was developed for monitoring hydrazine, demonstrating good selectivity and a large Stokes shift. pjsir.org This probe was successfully applied to detect hydrazine vapor, highlighting its potential for environmental sensing. pjsir.org

Understanding Sensing Mechanisms: Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT) Inhibition

The function of naphthaldehyde-based sensors is underpinned by several key photophysical mechanisms that are modulated by the presence of the analyte.

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for "turn-on" fluorescent sensors. In the free ligand, fluorescence is often quenched due to processes like C=N isomerization or other non-radiative decay pathways. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these quenching pathways and leads to a significant enhancement of fluorescence intensity. mdpi.comnih.gov This effect is responsible for the detection of ions like Zn²⁺ and Al³⁺ by many naphthaldehyde-Schiff base sensors. mdpi.com

Photoinduced Electron Transfer (PET): PET is a primary mechanism for fluorescence quenching. researchgate.netrsc.org In a typical PET sensor, the fluorophore (naphthaldehyde) is linked to a receptor that has a lone pair of electrons (e.g., a nitrogen atom). Upon excitation, an electron can transfer from the receptor to the excited fluorophore, quenching its fluorescence. When the receptor binds to a cation, the energy of the lone pair is lowered, preventing this electron transfer and thus "turning on" the fluorescence. nih.govresearchgate.netrsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) Inhibition: The ESIPT process involves the transfer of a proton (typically from a hydroxyl group to a nearby acceptor like an imine nitrogen) in the excited state. pjsir.org This process often results in a weak, large Stokes-shifted emission from the keto-tautomer form. When a metal ion binds to the sensor, it can deprotonate the hydroxyl group or break the intramolecular hydrogen bond required for ESIPT. pjsir.orgrsc.org This inhibits the ESIPT process, causing the sensor to emit from its original enol-form at a shorter wavelength with significantly enhanced intensity. pjsir.orgrsc.org This "off-on" switching is a powerful tool for ion detection. pjsir.org

Applications in Materials Science and Engineering

Beyond sensing, the structural characteristics of 2,7-dihydroxy-3-naphthaldehyde and its related structures, like naphthalene diimides, make them valuable components in materials science.

Porous Polymers for Gas Capture and Environmental Remediation: Naphthaldehyde can be used as a monomer in the synthesis of porous organic polymers. A novel polyaminal-based porous polymer was created through the polycondensation of naphthaldehyde and melamine. This material exhibited a high surface area (604 m²/g) and was highly effective at adsorbing CO₂, with an uptake of 133 mg/g. The polymer also showed significant adsorption selectivity for heavy metal cations, particularly Pb(II), demonstrating its potential for environmental applications like carbon capture and water purification.

Functional Polymers and Dyes: Naphthalene-based structures are incorporated into polymers to impart specific properties. Naphthalimide derivatives, for example, are used as fluorophores in copolymers to produce strong blue fluorescence. They have also been investigated for applications in preventing the photodegradation of other polymers and in liquid crystal templates for electro-optical devices. Additionally, naphthaldehyde-based Schiff base dyes have been synthesized that exhibit aggregation-induced emission (AIE) and reversible mechanochromic luminescence, where the material changes its emission color in response to mechanical stimuli like grinding.

Organic Electronics: Naphthalene diimides (NDIs), which can be synthesized from naphthalene precursors, are a major class of n-type (electron-accepting) organic semiconductors. Their robust chemical stability and excellent electron-accepting properties make them highly useful in organic field-effect transistors (OFETs), all-polymer solar cells, and other electronic devices. The properties of NDI-based materials can be finely tuned by chemical modification of the naphthalene core or the imide groups.

Utilization as Precursors for Polymer Synthesis and Advanced Resin Materials (e.g., Epoxy Resins)

The bifunctional nature of the hydroxyl groups in 2,7-dihydroxynaphthalene (B41206), a related compound, allows it to serve as a monomer in the synthesis of high-performance polymers, particularly epoxy resins. The naphthalene moiety is known to enhance the thermal stability and mechanical properties of the resulting polymers.

The synthesis of epoxy resins from naphthalene-2,7-diol involves its reaction with epichlorohydrin under various conditions and with different catalysts. d-nb.inforesearchgate.net The resulting epoxy compounds can then be cross-linked using curing agents like triethylenetetramine (TETA) to form a rigid thermoset polymer network. d-nb.inforesearchgate.net The disappearance of the C-O-C bands (around 915 cm⁻¹) in the infrared spectra of the cross-linked products confirms the successful curing process. researchgate.net

Materials derived from naphthalene-2,7-diol-based epoxy resins exhibit good thermal resistance, with stability up to approximately 250 °C. researchgate.net The incorporation of the naphthalene structure into the epoxy resin backbone contributes to a higher glass transition temperature, lower coefficient of thermal expansion, enhanced thermal stability, and better moisture resistance compared to conventional epoxy resins like those based on bisphenol A. researchgate.net

A key intermediate in the production of these advanced epoxy resins is 1,1-bis(2,7-dihydroxy-1-naphthyl)alkane, which is synthesized by reacting 2,7-dihydroxynaphthalene with an aldehyde. google.com This intermediate is then epoxidized to produce 1,1-bis(2,7-diglycidyloxy-1-naphthyl)alkane, the final epoxy resin. google.com This tetrafunctional epoxy resin, with its high crosslinking density and symmetric molecular structure, yields cured materials with exceptionally high heat and water resistance. google.com The melt viscosity of the resulting epoxy resin can be controlled by adjusting the molar ratio of reactants during synthesis. google.com

Table 1: Properties of Naphthalene-Based Epoxy Resins

| Property | Observation | Reference |

| Thermal Stability | Stable up to about 250 °C. | researchgate.net |

| Curing Confirmation | Disappearance of C-O-C bands (~915 cm⁻¹) in IR spectra. | researchgate.net |

| Mechanical Properties | High hardness, with the highest value obtained for 2,7-NAF.EP-POL. | researchgate.net |

| Heat and Water Resistance | Cured materials possess extremely excellent heat and water resistance. | google.com |

| Melt Viscosity | Can be controlled by adjusting the molar excess ratio of epihalohydrin. | google.com |

| Glass Transition Temperature (Tg) | Significantly higher than conventional epoxy resins. | researchgate.net |

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) as Linkers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from metal nodes or organic clusters and organic linkers. tcichemicals.comrroij.com The properties of these materials, such as pore size, surface area, and functionality, can be tuned by carefully selecting the organic linkers. rroij.com Aldehyde-functionalized molecules are commonly used as linkers in the synthesis of COFs, particularly through the formation of imine linkages by condensation with amine linkers. tcichemicals.com

While direct use of this compound as a linker in prominent MOF or COF structures is not extensively documented in the provided search results, its structural motifs are relevant. For instance, naphthalene-dicarboxylate ligands are used to construct a variety of Y(III) MOFs. nih.gov The aldehyde and hydroxyl functional groups on the this compound molecule provide potential coordination sites for metal ions in MOF synthesis and reactive sites for covalent bond formation in COF synthesis. The π-conjugated naphthalene core is also a desirable feature for applications in electronics and photocatalysis. rsc.org

The synthesis of COFs often involves dynamic covalent chemistry, allowing for the formation of crystalline, porous structures. springernature.com The use of linkers with specific functionalities can impart desired properties to the resulting COF, such as luminescence and semiconductivity. springernature.com Alkene-linked COFs, for example, have been shown to be effective photocatalysts for hydrogen evolution. nih.gov The incorporation of a linker like this compound could lead to COFs with interesting optoelectronic properties.

Fabrication of Photoelectric and Optoelectronic Devices (e.g., Carbon Quantum Dots)

2,7-dihydroxynaphthalene and its derivatives are valuable precursors for the synthesis of carbon quantum dots (CQDs), which are small carbon nanoparticles with unique photoluminescent properties. nih.gov These CQDs can be synthesized via hydrothermal methods, where the precursor is heated in a solvent at high temperatures. nih.govmdpi.com For instance, blue-emitting CQDs can be synthesized from 2,7-naphthalenediol and ethylenediamine in water. nih.gov

The optical properties of these CQDs, such as their emission wavelength, can be tuned by adjusting the synthesis parameters. nih.gov Machine learning-guided approaches have been employed to optimize the synthesis conditions to achieve full-color fluorescence with high quantum yields. nih.gov The resulting CQDs have potential applications in various optoelectronic devices, including light-emitting diodes (LEDs). mdpi.com Multicolor LEDs can be fabricated by mixing CQDs with different emission colors in an epoxy resin and coating them on an LED chip. mdpi.com

The bandgap energies of CQDs derived from 2,7-naphthalenediol have been calculated from their absorption spectra, revealing a decrease in bandgap energy with increasing emission wavelength. nih.gov The unique photoluminescence mechanism of CQDs, which is still under investigation, makes them a promising material for various applications in sensing and photocatalysis. mdpi.com

Table 2: Synthesis and Properties of Carbon Quantum Dots from Naphthalene Derivatives

| Precursor | Synthesis Method | Emission Color | Application | Reference |

| 2,7-naphthalenediol | Hydrothermal | Blue | Optoelectronics | nih.gov |

| Catechol and o-Phthalaldehyde | - | Yellow, Green, Blue | Multicolor LEDs | mdpi.com |

| Waste Bones | Hydrothermal | Blue-green | Laundry Powder Detection | mdpi.com |

Applications in Fungal Melanogenesis Mimicry for Coatings

2,7-dihydroxynaphthalene can be used to create multifunctional coatings by mimicking the process of fungal melanogenesis. nih.gov This involves the laccase-catalyzed oxidative polymerization of 2,7-dihydroxynaphthalene to form a melanin-like polymer, poly(2,7-DHN). nih.gov This polymer can be deposited on a wide variety of surfaces, including metals, polymers, and ceramics, to form a nanoscale coating. nih.gov

The resulting poly(2,7-DHN) coating exhibits several useful properties, including bactericidal activity, radical-scavenging ability, and the capacity to sorb pollutants. nih.gov The hydroxyphenyl groups present in the polymer also allow for secondary metal chelation and adhesion with proteins, expanding its potential applications in surface engineering. nih.gov This dihydroxynaphthalene-based melanin mimetic provides a catechol-free approach to material-independent surface modification. nih.gov

Mechanistic Investigations in Biological Systems (In vitro/Cellular Level)

The biological activities of this compound and its derivatives are a subject of ongoing research, with a focus on their potential as enzyme inhibitors and modulators of cellular pathways.

Enzyme Inhibition Studies and Structure-Activity Relationship (SAR) at a Molecular Level

While specific enzyme inhibition studies for this compound were not prominent in the search results, the broader class of chalcones and flavonoids, which share structural similarities, are known to possess enzyme-inhibiting activities. The structure-activity relationship (SAR) of these compounds reveals that the presence and position of hydroxyl and other substituent groups on the aromatic rings play a crucial role in their biological activity. mdpi.com

For example, in a study of flavonoid compounds for anti-neurodegeneration activity, the presence of a hydroxyl group at the C3' position and a methoxy (B1213986) group at the C7 position were found to be important for their neuroprotective, antioxidant, and anti-inflammatory activities. mdpi.com SAR studies on chalcone derivatives have also been conducted to optimize their anticancer activity. researchgate.net These studies provide a framework for understanding how the specific arrangement of functional groups in this compound might contribute to its potential enzyme-inhibiting properties. The aldehyde group, in particular, can be a reactive site for interacting with amino acid residues in the active site of enzymes.

Modulation of Cellular Pathways, e.g., Apoptosis Induction in Cancer Cell Lines (in vitro studies)

Chalcones and their derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov Synthetic chalcones derived from naphthaldehyde have demonstrated significant cytotoxic effects on human acute leukemia cells. nih.gov These compounds can reduce cell viability in a concentration- and time-dependent manner, with IC50 values in the micromolar range. nih.gov

The induction of apoptosis by these compounds is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies. nih.gov This is often accompanied by cell cycle arrest and an increase in the proportion of cells in the sub-G0/G1 phase. nih.gov The apoptotic pathway can be confirmed by methods such as the Annexin V-FITC assay, which detects the externalization of phosphatidylserine, a hallmark of early apoptosis. nih.gov

Studies on various flavonoid compounds have also demonstrated their ability to induce apoptosis in cancer cells through different mechanisms, such as the activation of caspase cascades and the disruption of mitochondrial membrane potential. jbtr.or.krmdpi.comresearchgate.net For instance, some flavonoids can induce apoptosis by activating the NF-κB-COX-2/caspase-1 pathway or by suppressing the PI3K/AKT/mTOR pathway. jbtr.or.kr While direct studies on this compound are limited, the existing research on related naphthaldehyde and flavonoid derivatives suggests its potential to modulate cellular pathways and induce apoptosis in cancer cells. nih.govjbtr.or.kr

Table 3: Apoptosis Induction by Naphthaldehyde Derivatives and Related Compounds

| Compound/Extract | Cell Line(s) | Key Findings | Reference |

| Synthetic naphthaldehyde chalcones | K562, Jurkat, Kasumi, U937, CEM, NB4 (leukemia) | Reduced cell viability, induced apoptosis and cell cycle arrest. | nih.gov |

| Pectolinarigenin (a flavonoid) | C666-1 (nasopharyngeal carcinoma), A549, Calu-3 (lung carcinoma) | Inhibited cell proliferation, induced mitochondrial-related apoptosis. | jbtr.or.kr |

| Naringin (a flavonoid) | HeLa, SiHa (cervical cancer) | Induced apoptosis via activation of intrinsic and extrinsic pathways. | jbtr.or.kr |

| Extracts from Streptomyces fildesensis | MCF-7 (breast cancer), PC-3 (prostate cancer), HT-29 (colon cancer) | Induced apoptosis mediated by caspase activation and decreased mitochondrial membrane potential. | mdpi.comresearchgate.net |

| Cinnamaldehyde analogs | HCT 116 (colon carcinoma), MCF-7 (mammary carcinoma) | Caused G2/M phase arrest and apoptotic cell death. | researchgate.net |

Development of Biocompatible Fluorescent Probes for Cellular Imaging and Organelle Staining (e.g., lysosomes)

The intrinsic fluorescence of the naphthalene scaffold makes this compound and its derivatives promising candidates for the development of biocompatible fluorescent probes. These probes are instrumental in cellular imaging, allowing for the visualization and tracking of specific organelles and biomolecules within living cells. The design of such probes often involves modifying the core naphthaldehyde structure to include specific targeting moieties and environmentally sensitive functionalities.

While direct applications of this compound for lysosomal staining are not extensively documented in current literature, the broader class of naphthaldehyde-based compounds has been successfully employed to create probes for various subcellular compartments. The general strategy involves synthesizing derivatives, often Schiff bases, that can selectively accumulate in organelles and exhibit a change in fluorescence in response to the local microenvironment, such as pH.

Lysosomes are acidic organelles (pH 4.5–5.0), and probes targeting them are often designed to become fluorescent or change their fluorescence properties in acidic conditions. This can be achieved by incorporating moieties that undergo protonation, leading to an enhancement of fluorescence intensity. For instance, a modular strategy has been used to construct diverse organelle-targeting probes, including for lysosomes, from a 1,8-naphthalimide scaffold, which demonstrates the versatility of naphthalene-based structures in this field. rsc.org

Research on related naphthaldehyde derivatives highlights the potential of this chemical class. For example, a fluorescent probe synthesized from 6-hydroxy-2-naphthaldehyde has been developed for imaging pH changes within mitochondria. nih.gov Similarly, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been investigated as fluorescent probes for detecting ions like Zn²⁺ in living cells, demonstrating their cell permeability and low cytotoxicity, which are crucial features for biocompatible probes. nih.gov These examples underscore the principle that the naphthaldehyde framework is a viable starting point for creating organelle-specific imaging agents. The development of a lysosome-specific probe from this compound would likely involve its condensation with a lysosome-targeting group, such as a morpholine or a substituted amine, which can facilitate accumulation in the acidic environment of the lysosome.

The table below summarizes examples of fluorescent probes derived from related naphthaldehyde compounds, illustrating the design principles that could be applied to this compound.

| Naphthaldehyde Derivative | Target Organelle/Analyte | Key Feature |

| 6-hydroxy-2-naphthaldehyde | Mitochondria | pH-dependent fluorescence for monitoring mitochondrial pH. nih.gov |

| 2-hydroxy-1-naphthaldehyde | Zinc Ions (Zn²⁺) | "Turn-on" fluorescence upon binding to Zn²⁺ for cellular imaging. nih.gov |

| 1,8-naphthalimide | Lysosomes, Mitochondria, Nucleus | Modular design allows for attachment of different targeting groups. rsc.org |

Interaction with Biomolecules and Macromolecules (e.g., Insulin Binding)

The interaction of small molecules with macromolecules is a cornerstone of pharmacology and molecular biology. The structural features of this compound, particularly its dihydroxynaphthalene core, allow it to interact with proteins through various non-covalent forces such as hydrogen bonding and stacking interactions. A significant example of this is the interaction of the closely related compound 2,7-dihydroxynaphthalene with the insulin hexamer.

Insulin, a crucial hormone for glucose regulation, can exist in various oligomeric states, with the hexameric form being important for its stability in pharmaceutical formulations. The binding of phenolic ligands, including 2,7-dihydroxynaphthalene, to the insulin hexamer is a cooperative allosteric process. This means the binding of one ligand molecule to the hexamer influences the binding of subsequent ligand molecules. nih.gov

Studies have characterized this interaction using rapid kinetic fluorescence and equilibrium binding isotherms. The binding mechanism involves transitions between different conformational states of the insulin hexamer, designated as T₆, T₃R₃, and R₆, which have progressively higher affinity for the ligand. The binding of 2,7-dihydroxynaphthalene helps to stabilize the high-affinity R₆ state. nih.gov

Molecular modeling and kinetic studies have provided detailed insights into this binding. The interaction is characterized by specific on-rates (kₒₙ) and off-rates (kₒff), which determine the binding affinity. Hydrogen bonding between the hydroxyl groups of the dihydroxynaphthalene and amino acid residues in the insulin protein, such as CysA6 and CysA11, plays a critical role in the binding process. nih.gov The presence of excipients like phenolic additives is known to significantly stabilize the insulin hexamer, which affects the dissociation kinetics and, consequently, the bioavailability of the insulin. nih.govresearchgate.net

The table below summarizes the key aspects of the interaction between 2,7-dihydroxynaphthalene and the insulin hexamer as a model for how this compound might interact with macromolecules.

| Parameter | Description | Significance |

| Binding Mechanism | Cooperative allosteric process. nih.gov | The binding of one ligand molecule enhances the affinity for subsequent molecules, leading to a switch-like transition to the high-affinity state. |

| Insulin Conformations | Involves T₃T₃' (low affinity), T₃oR₃o (mixed affinity), and R₃R₃' (high affinity) states. nih.gov | The ligand stabilizes the high-affinity R-state hexamer, which is important for the formulation and action of insulin. |

| Key Interactions | Hydrogen bonding between ligand hydroxyl groups and insulin residues (e.g., CysA6, CysA11). nih.gov | These specific molecular interactions are the basis for the binding affinity and specificity. |

| Kinetic Rates (kₒₙ, kₒff) | Provide a measure of the dissociation constant for binding to the T₃oR₃o conformation. nih.gov | Quantify the speed and stability of the ligand-protein complex, which is crucial for its physiological effect. |

This detailed understanding of the interaction with a critical protein like insulin highlights the potential of this compound and its derivatives in the design of molecules that can modulate the function of biological macromolecules.

Future Perspectives and Research Directions for 2,7 Dihydroxy 3 Naphthaldehyde

Exploration of Novel and Efficient Synthetic Methodologies

The availability of 2,7-Dihydroxy-3-naphthaldehyde in sufficient quantities is a prerequisite for its extensive investigation and application. Future research should focus on the development of novel and efficient synthetic routes to this compound.

A primary strategy involves the direct formylation of 2,7-dihydroxynaphthalene (B41206). chemicalbook.comwikipedia.org Traditional methods for the synthesis of the parent 2,7-dihydroxynaphthalene often involve the caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at high temperatures. chemicalbook.com More recent patented methods have aimed to improve this process by using a mixed alkali fusion reagent of sodium hydroxide (B78521) and sodium oxide to reduce byproducts and increase yield. google.com

Once 2,7-dihydroxynaphthalene is obtained, various formylation techniques could be explored. wikipedia.org These include established methods like the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, which are commonly used for the formylation of aromatic compounds. wikipedia.org The table below summarizes some potential formylation methods that could be adapted for the synthesis of this compound.

| Formylation Reaction | Reagents | Potential Advantages |

| Vilsmeier-Haack Reaction | Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) | High yields, regioselectivity |

| Duff Reaction | Hexamethylenetetramine | Mild conditions |

| Reimer-Tiemann Reaction | Chloroform (B151607) and a strong base | Ortho-formylation to a hydroxyl group |

| Gattermann Reaction | Hydrogen cyanide and a Lewis acid | Direct formylation of aromatic rings |

The regioselectivity of the formylation reaction on the 2,7-dihydroxynaphthalene scaffold will be a critical aspect to investigate, aiming for selective introduction of the aldehyde group at the C-3 position. Microwave-assisted and flow chemistry approaches could also be explored to enhance reaction rates, improve yields, and develop more sustainable synthetic protocols.

Advanced Functionalization for Tailored Optical and Electronic Properties

The inherent fluorescence and electronic characteristics of the naphthalene (B1677914) core can be finely tuned through strategic functionalization. Future research should explore the introduction of various substituents onto the this compound backbone to modulate its optical and electronic properties for specific applications.

Derivatization of the hydroxyl and aldehyde groups offers a versatile approach to modify the molecule's properties. For instance, the hydroxyl groups can be converted to ethers or esters, while the aldehyde can be transformed into Schiff bases, oximes, or hydrazones. These modifications can significantly impact the intramolecular charge transfer (ICT) characteristics, leading to shifts in absorption and emission wavelengths.

Introducing electron-donating or electron-withdrawing groups at different positions on the naphthalene ring is another powerful strategy. This can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the band gap and influencing the compound's color and redox properties. For example, the incorporation of amino or methoxy (B1213986) groups could enhance fluorescence quantum yields, while nitro or cyano groups could be used to engineer materials with specific electronic acceptor properties.

Expansion of Sensing Capabilities to New Analytes and Complex Biological/Environmental Matrices

Naphthalene-based compounds are well-established as versatile fluorescent probes for the detection of a wide range of analytes. nih.govrsc.org The this compound scaffold, with its reactive aldehyde group and chelating hydroxyl functionalities, is an excellent candidate for the development of new chemosensors.

Future research should focus on designing and synthesizing derivatives of this compound for the selective and sensitive detection of various ions and molecules. For example, Schiff base derivatives formed by reacting the aldehyde with different amines can create specific binding pockets for metal ions. A derivative of the closely related 2,7-dihydroxynaphthalene-1-carbaldehyde has already been utilized in a Schiff base ligand for the colorimetric detection of uranium in water. nih.gov Similarly, functionalization with moieties that can interact with specific anions or neutral molecules through hydrogen bonding or other non-covalent interactions could lead to the development of highly selective sensors.

A significant area of future work will be the application of these sensors in complex biological and environmental matrices. This will involve designing probes that are water-soluble, biocompatible, and exhibit a significant and easily detectable response (e.g., "turn-on" or ratiometric fluorescence) in the presence of the target analyte. The potential for in-vivo imaging and sensing in living cells is a particularly exciting avenue for exploration. nih.gov

Synergistic Integration with Nanomaterials and Advanced Composites for Enhanced Performance

The integration of this compound and its derivatives with nanomaterials and advanced composites offers a promising route to developing materials with enhanced performance and novel functionalities.

Future research could explore the incorporation of these naphthalene-based compounds into various nanostructures, such as nanoparticles, nanotubes, and nanosheets. For example, their fluorescent properties could be utilized in the development of fluorescent nanoparticles for bioimaging and drug delivery applications. The encapsulation of these molecules within liposome-based nanodelivery systems is another promising area, potentially enhancing their therapeutic and imaging capabilities. nih.gov

Furthermore, the introduction of naphthalene derivatives into polymer matrices could lead to the creation of advanced composite materials. Naphthalene-based polymers have been investigated for their potential in gas uptake and the adsorption of heavy metals. nih.gov The functional groups on this compound could be used to covalently link the molecule to a polymer backbone or to act as cross-linking agents, imparting new optical or electronic properties to the resulting material. The miscibility of naphthalene with epoxy resins also suggests potential applications in creating cured materials with tailored thermophysical properties. mdpi.com

Deeper Insights into Photophysical and Excited-State Dynamics under Diverse Conditions

A fundamental understanding of the photophysical processes and excited-state dynamics of this compound is crucial for its rational design in various applications. The presence of both hydroxyl and aldehyde groups in close proximity suggests the possibility of excited-state intramolecular proton transfer (ESIPT). doaj.orgnih.govnih.gov

Future research should employ a combination of steady-state and time-resolved spectroscopic techniques, along with computational modeling, to elucidate the excited-state behavior of this molecule. Investigating the influence of solvent polarity, pH, and temperature on the absorption and emission spectra will provide valuable insights into the nature of the excited states and the occurrence of ESIPT. doaj.orgnih.gov

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to model the potential energy surfaces of the ground and excited states, helping to understand the mechanism and dynamics of any proton transfer processes. doaj.org A thorough investigation of the fluorescence lifetimes and quantum yields will be essential for evaluating its potential as a fluorescent probe or in optoelectronic devices. Understanding these fundamental photophysical properties will enable the targeted design of derivatives with optimized performance for specific applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,7-Dihydroxy-3-naphthaldehyde, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves formylation of 2,7-dihydroxynaphthalene using Vilsmeier-Haack or Duff reactions. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane). Ensure anhydrous conditions to avoid side products like naphthoquinones .

- Key Data :

| Parameter | Value/Technique |

|---|---|

| Common Solvents | DMF, POCl₃ (Vilsmeier reagent) |

| Purification | Column chromatography, EtOH recrystallization |

| Yield Optimization | 60-75% under inert atmosphere |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and aldehyde (~2820 cm⁻¹ C-H stretch; ~1720 cm⁻¹ C=O) groups.

- ¹H/¹³C NMR : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons split into doublets due to dihydroxy substitution (δ 6.8–7.5 ppm).

- UV-Vis : Strong absorbance at λmax ~300–350 nm (π→π* transitions in naphthalene core) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact.

- Work under fume hoods with local exhaust ventilation to minimize inhalation risks.

- Store in airtight containers away from oxidizing agents.

- Emergency measures: For spills, sweep into inert containers; for skin contact, rinse with soap/water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Cross-validate findings using:

- In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- In silico modeling (QSAR predictions for LD₅₀ and bioaccumulation).

- Environmental sampling : Measure degradation products (e.g., naphthoquinones) via HPLC-MS in simulated ecosystems. Address variability by standardizing test organisms (e.g., Daphnia magna for ecotoxicity) .

Q. What advanced functionalization strategies enhance this compound’s applicability in materials science?

- Methodological Answer :

- Schiff base formation : React with primary amines to create photoactive ligands for metal-organic frameworks (MOFs).

- Electropolymerization : Use cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) to generate conductive polymers for optoelectronic devices.

- Click chemistry : Azide-alkyne cycloaddition to attach fluorophores for bioimaging probes .

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Steric effects : Substituents at C-2 and C-7 hinder nucleophilic attacks on the aldehyde group.

- Electronic effects : Electron-donating hydroxyl groups activate the naphthalene ring for electrophilic substitution (e.g., nitration at C-4).

- Computational validation : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .

Data Contradiction Analysis

Example : Conflicting solubility data in polar vs. nonpolar solvents.

- Resolution :

- Test under controlled conditions (25°C, 0.1 M):

| Solvent | Solubility (mg/mL) | Technique |

|---|---|---|

| Water | <0.1 | Gravimetric |

| DMSO | 45.2 | UV-Vis calibration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.